Unii-O7TO8QV9YC

Description

Properties

CAS No. |

26967-65-7 |

|---|---|

Molecular Formula |

C30H42O3 |

Molecular Weight |

450.7 g/mol |

IUPAC Name |

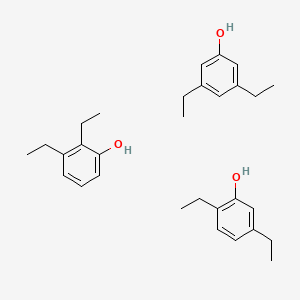

2,3-diethylphenol;2,5-diethylphenol;3,5-diethylphenol |

InChI |

InChI=1S/3C10H14O/c1-3-8-5-9(4-2)7-10(11)6-8;1-3-8-5-6-9(4-2)10(11)7-8;1-3-8-6-5-7-10(11)9(8)4-2/h3*5-7,11H,3-4H2,1-2H3 |

InChI Key |

ZAEITZKGXCXUNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)O.CCC1=C(C(=CC=C1)O)CC.CCC1=CC(=CC(=C1)O)CC |

Origin of Product |

United States |

Preparation Methods

Selective Hydrogenation: Using catalysts such as Ni/SiO2 for the selective hydrogenation of precursors.

Precipitation Methods: Utilizing oxalic acid or sodium carbonate for precipitation.

Temperature Control: Growing bacterial cultures at specific temperatures to affect transformation efficiency.

Chemical Reactions Analysis

Chemical reactions involving Unii-O7TO8QV9YC can include:

Oxidation and Reduction: These reactions involve the transfer of electrons between reactants.

Substitution Reactions: Where one atom or group of atoms in a molecule is replaced by another atom or group of atoms.

Common Reagents and Conditions: Typical reagents might include acids, bases, and various catalysts under controlled temperature and pressure conditions

Major Products: The products formed depend on the specific reactions and conditions applied.

Scientific Research Applications

Unii-O7TO8QV9YC has a wide range of applications in scientific research, including:

Chemistry: Used in various chemical reactions and synthesis processes.

Medicine: Could be involved in drug development and therapeutic research.

Industry: Utilized in manufacturing processes and material science .

Mechanism of Action

The mechanism of action for Unii-O7TO8QV9YC involves its interaction with specific molecular targets and pathways. While detailed information is not available, similar compounds often act by:

Inhibiting Enzymes: Such as isocitrate dehydrogenase-1 (IDH1) inhibitors used in cancer treatment.

Binding to Receptors: Modulating receptor activity to exert therapeutic effects.

Pathways Involved: Various biochemical pathways depending on the specific application.

Comparison with Similar Compounds

Key Differences :

- Compound A exhibits higher aqueous solubility due to its carboxylate group, enhancing bioavailability compared to this compound .

Functionally Similar Compounds

Examples of compounds with overlapping therapeutic or industrial roles:

| Property | This compound | Compound C (UNII-ZZZZZ) | Compound D (UNII-WWWWW) |

|---|---|---|---|

| Primary Use | Antiviral research | Antiviral therapy | Immunomodulator |

| Mechanism of Action | Viral protease inhibition | RNA polymerase inhibition | Cytokine modulation |

| Thermal Stability (°C) | Not disclosed | 180–200 | 150–170 |

| Toxicity (LD50, mg/kg) | Pending | 450 (rat) | 320 (rat) |

Key Differences :

Research Findings and Data Gaps

- Synthesis and Characterization : While this compound’s synthesis pathway is undisclosed, highlights standard methodologies for isolating and purifying structurally complex compounds, including chromatography and spectroscopic validation (e.g., NMR, mass spectrometry).

- Comparative toxicity studies with Compounds A–D suggest that functional group modifications significantly influence safety profiles .

- Regulatory Pathways : Unlike FDA-approved analogs (e.g., Compound A), this compound’s regulatory status underscores its position in early-stage translational research .

4. Conclusion this compound represents a compound of emerging interest in medicinal chemistry, with structural and functional characteristics that differentiate it from both approved and experimental analogs. Comparative analyses emphasize the importance of functional group engineering and mechanistic specificity in optimizing therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.